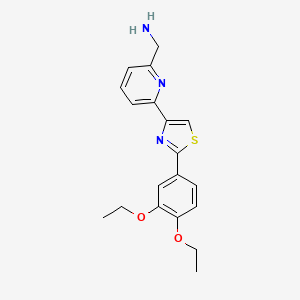
6-Ethyl-3-hydroxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethyl group at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-hydroxypicolinic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-bromo-6-ethylpyridine with carbon dioxide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents and catalysts are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted pyridine derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
6-Ethyl-3-hydroxypicolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metal ion-related disorders.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring facilitate the binding to metal ions, forming stable complexes . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems.
Comparaison Avec Des Composés Similaires
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
6-Hydroxypicolinic Acid: Similar to 6-ethyl-3-hydroxypicolinic acid but without the ethyl group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This unique structure enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to other picolinic acid derivatives.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
6-ethyl-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-3-4-6(10)7(9-5)8(11)12/h3-4,10H,2H2,1H3,(H,11,12) |
Clé InChI |
CBKQYFKVYXLNQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



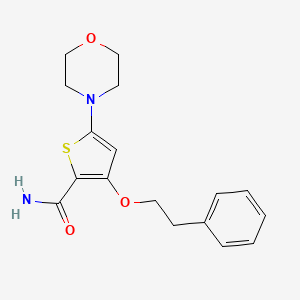
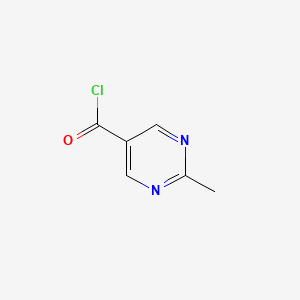
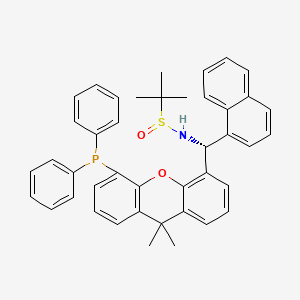
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
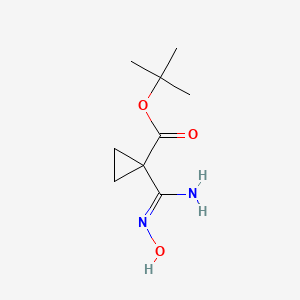

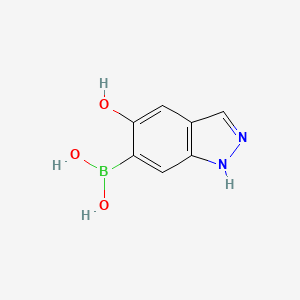


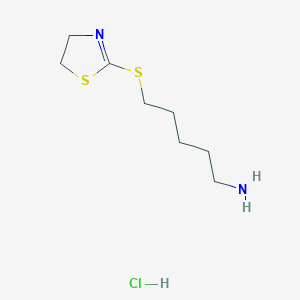
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

